molecular formula C18H30O2 B045164 alpha-Eleostearic acid CAS No. 506-23-0

alpha-Eleostearic acid

Cat. No.: B045164
CAS No.: 506-23-0
M. Wt: 278.4 g/mol
InChI Key: CUXYLFPMQMFGPL-WPOADVJFSA-N
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Description

Alpha-Eleostearic acid, also known as (9Z,11E,13E)-octadeca-9,11,13-trienoic acid, is an organic compound and a conjugated fatty acid. It is one of the isomers of octadecatrienoic acid and is often referred to simply as eleostearic acid. This compound is notable for its high degree of unsaturation, which gives tung oil its properties as a drying oil .

Mechanism of Action

Alpha-Eleostearic acid (α-ESA) is a conjugated linolenic acid that has been found to possess potent antioxidant and anti-tumor activity . This article will delve into the mechanism of action of α-ESA, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of α-ESA is the CDGSH Iron-Sulfur Domain 2 (CISD2) . CISD2 belongs to the human NEET protein family with the [2Fe-2S] cluster and has been verified as an NFκB antagonist through the association with peroxisome proliferator-activated receptor-β (PPAR-β) .

Mode of Action

α-ESA interacts with its targets and induces programmed cell death of fat cells and HL60 leukemia cells in vitro at a concentration of 20 μM . It also inhibits the proliferation of certain cancer cell lines .

Biochemical Pathways

The activation of nuclear factor κB (NF-κB), which exaggerates neuroinflammation and abnormal mitochondrial function, underlies the pathogenesis for various injuries and diseases in the central nervous system (CNS) . α-ESA, by promoting CISD2, provides pathways in the management of these disease categories .

Pharmacokinetics

In rats, α-ESA is converted to a conjugated linoleic acid . This conversion might affect the bioavailability of α-ESA, although further studies are needed to confirm this.

Result of Action

The result of α-ESA’s action is the potential cytotoxicity and apoptosis induction effect on human breast cancer cells, with little effect on normal cells at certain concentrations . It also exhibits antioxidant and antitumor activity .

Action Environment

Environmental stimuli in the CNS, such as the aggregation of pattern recognition receptors (PRRs), including damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns, activate M1 phase microglia and A1 phase astrocytes . These in turn enhance neuroinflammation , which might influence the action, efficacy, and stability of α-ESA.

Biochemical Analysis

Biochemical Properties

Alpha-Eleostearic acid makes up about 60% of the fatty acids from bitter gourd oil . In rats, α-eleostearic acid is converted to a conjugated linoleic acid . The compound has been found to induce programmed cell death of fat cells .

Cellular Effects

This compound has been found to exhibit a potential cytotoxicity and apoptosis induction effect on human breast cancer cells . It decreases the proliferation, colony formation, and EdU labeling indices of cancer cells . By flow cytometry analysis, the apoptotic indices increased, and the cell population decreased in S phase and increased in G2/M phase in α-eleostearic acid treated cancer cells .

Molecular Mechanism

This compound significantly increases the expression levels of PPARγ, p21, Bax, p53, and caspase-3 mRNA . The mechanism for such effects might be associated with the inhibition of DNA synthesis, induction of apoptosis, and cell cycle arrest of cancer cells through up-regulation of PPARγ, p21, Bax, p53, and caspase-3 expressions .

Temporal Effects in Laboratory Settings

The most intensive lipid accumulation occurred between 20 and 26 days after pollination (DAP), but continued up to 33 DAP . The most abundant lipid fraction was TAG; up to 98% of total acyl lipids at 33 DAP . The synthesized in vivo α-eleostearic acid was very efficiently transferred to TAG and constituted about 60% of its total fatty acids in 33 DAP .

Dosage Effects in Animal Models

In rats, α-eleostearic acid is converted to a conjugated linoleic acid . Diets containing 0.01% bitter gourd seed oil (0.006% as α-eleostearic acid) were found to prevent azoxymethane-induced colon carcinogenesis in rats .

Metabolic Pathways

In rats, α-eleostearic acid is converted to a conjugated linoleic acid . This suggests that α-eleostearic acid is involved in the metabolic pathway of fatty acid metabolism.

Transport and Distribution

It is known that α-eleostearic acid is found in the oils extracted from seeds , suggesting that it may be transported and distributed within cells and tissues through lipid transport mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Eleostearic acid can be prepared through the saponification of tung oil under mild conditions. The liberated acids are then crystallized directly from ethanolic solution at -20°C. Only one recrystallization from ethanolic solution at +5°C is required to produce pure this compound .

Industrial Production Methods

In industrial settings, this compound is primarily obtained from the oils extracted from seeds. Tung oil, for instance, contains about 82% this compound, while bitter gourd seed oil contains about 60% .

Chemical Reactions Analysis

Types of Reactions

Alpha-Eleostearic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products.

    Reduction: It can be reduced under specific conditions.

    Substitution: It can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine.

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Alpha-Eleostearic acid is similar to other conjugated fatty acids, such as:

This compound stands out due to its high degree of unsaturation and its unique ability to act as a natural PPARγ agonist, making it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

(9Z,11E,13E)-octadeca-9,11,13-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXYLFPMQMFGPL-WPOADVJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00897457
Record name alpha-Eleostearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506-23-0
Record name α-Eleostearic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Eleostearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Eleostearic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00897457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9E,11Z,13E)-9,11,13-octadecatrienoic acid
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Record name .ALPHA.-ELEOSTEARIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does α-ESA exert its anti-tumor effects?

A1: Studies demonstrate that α-ESA suppresses tumor growth through multiple mechanisms. In vivo studies show that α-ESA inhibits tumor angiogenesis, effectively cutting off the tumor's blood supply and leading to malnutrition within the tumor. [] This anti-angiogenic effect is linked to the suppression of vascular endothelial growth factor receptors 1 and 2 expression. [] Additionally, α-ESA induces apoptosis in cancer cells, potentially through lipid peroxidation and the subsequent activation of caspases. [] α-ESA has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in inducing apoptosis in human umbilical vein endothelial cells (HUVEC). [, , ]

Q2: What is the role of α-ESA in anti-inflammatory responses?

A2: Research suggests that α-ESA can mitigate neuroinflammation, a key player in several central nervous system (CNS) injuries and diseases. [] One proposed mechanism involves the upregulation of CDGSH iron-sulfur domain 2 (CISD2), a protein that acts as an antagonist to nuclear factor κB (NF-κB). [, ] α-ESA, being a PPAR-β ligand, may indirectly activate PPAR-β, leading to the inhibition of NF-κB signaling and subsequently reducing neuroinflammation. []

Q3: What is the molecular formula and weight of α-ESA?

A3: α-ESA, with the IUPAC name (9Z,11E,13E)-9,11,13-Octadecatrienoic acid, has the molecular formula C18H30O2 and a molecular weight of 278.43 g/mol.

Q4: How is the structure of α-ESA confirmed using spectroscopic methods?

A4: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1D (H and C NMR, DEPT) and 2D (H–H COSY, HMQC, and HMBC), plays a crucial role in confirming the structure of α-ESA and its derivatives. [] These techniques allow researchers to determine the geometry of the conjugated double bonds and analyze potential hydrogen bonding interactions. [] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify and quantify α-ESA in various samples, utilizing its characteristic mass spectrum and retention time. [, , ]

Q5: Are there specific applications where the oxidative nature of α-ESA is beneficial?

A6: While oxidative instability can be a challenge for storage and formulation, it also contributes to α-ESA's biological activity. For instance, the lipid peroxidation induced by α-ESA is suggested to be a contributing factor to its anti-tumor effects. []

Q6: How does the structure of α-ESA, specifically the conjugated triene system, influence its activity?

A7: The conjugated triene system in α-ESA plays a vital role in its biological activities. Research comparing α-ESA with conjugated linoleic acids (CLAs) demonstrates that α-ESA exhibits stronger anti-tumor effects. [] This difference in activity is attributed to the presence of the conjugated triene system in α-ESA. [, ]

Q7: What are some strategies to improve the stability and bioavailability of α-ESA in formulations?

A9: Encapsulating α-ESA in delivery systems like liposomes or nanoparticles could enhance its stability and bioavailability. [] These systems protect α-ESA from degradation and allow for controlled release, improving its therapeutic potential. Additionally, complexation with cyclodextrins or formulating α-ESA into emulsions or self-emulsifying drug delivery systems (SEDDS) could further enhance its solubility and absorption.

Q8: How is α-ESA absorbed and metabolized in the body?

A10: Studies using a lipid absorption assay in rats showed that α-ESA is absorbed relatively slowly in the intestine compared to linolenic acid and CLA. [] Interestingly, a portion of α-ESA undergoes rapid conversion to 9Z11E-CLA during absorption. [, ] This conversion was observed in both normal and germ-free rats, suggesting the involvement of an enzyme rather than gut bacteria. [] Further research identified CYP4F13 as the major enzyme responsible for converting α-ESA to c9,t11-CLA in mouse hepatic microsomes. []

Q9: What types of in vitro and in vivo models have been used to study the effects of α-ESA?

A11: Researchers have employed various models to investigate the biological activities of α-ESA. In vitro studies commonly utilize human cancer cell lines, such as HL60 leukemia cells, HT29 colon cancer cells, and MCF-7 breast cancer cells, to assess growth inhibition and apoptosis induction. [, , , ] Animal models, primarily rodents like mice and rats, are used to evaluate the in vivo effects of α-ESA on tumor growth, lipid metabolism, and other physiological parameters. [, , , ]

Q10: How does research on α-ESA bridge different scientific disciplines?

A27: The study of α-ESA integrates knowledge and methodologies from various scientific disciplines. For instance, understanding its biosynthesis in plants like bitter melon requires expertise in plant biochemistry and molecular biology. [] Investigating its absorption, metabolism, and pharmacological effects in animals falls under the domain of pharmacology and toxicology. [, ] Furthermore, exploring its potential applications in food science and nutrition necessitates collaborations between food scientists, nutritionists, and chemists. []

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